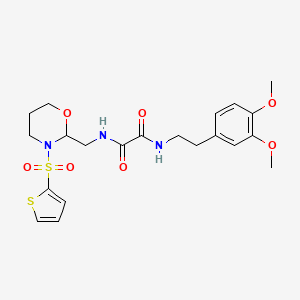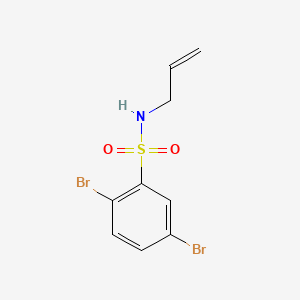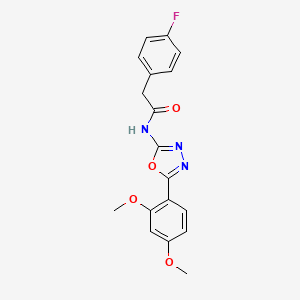
2-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-isoindole-1,3-dione” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has a linear formula of C18H22N4O3S2 and a molecular weight of 406.53 .
Synthesis Analysis
The synthesis and characterization of a similar compound, N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide, was reported in a study . The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio .Molecular Structure Analysis
The compound was characterized by single crystal XRD analysis . Further stabilization of the supramolecular assembly is due to C-H⋯π interactions with H⋯π distances from 2.73 to 2.97 Å .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Aromatic hydrazones derived from this compound have been synthesized and structurally characterized. Studies show that these hydrazones exist in solid state and solution, exhibiting azo/enol-hydrazone tautomerism in solution. They act as univalent tridentate ligands in metal complexes (Kumar, S., Biju, S., & Sadasivan, V., 2018).
Antimicrobial and Antioxidant Properties
These synthesized compounds display significant antimicrobial activities. Additionally, they have been explored for their antioxidant properties, with some showing a better free radical scavenging effect than their complexes (Kumar, S., Biju, S., & Sadasivan, V., 2018).
Corrosion Inhibition
Novel aza-pseudopeptides containing this chemical structure have been tested as corrosion inhibitors for mild steel in acidic environments. These compounds are efficient corrosion inhibitors, and their efficacy increases with concentration (Chadli, R. et al., 2017).
Antibacterial Properties
Various derivatives have been synthesized and screened for antibacterial properties. These compounds have shown efficacy against multiple bacterial strains, suggesting potential chemotherapeutic properties (Ahmed, M. et al., 2006).
Synthesis of Novel Derivatives
Several studies focus on the synthesis of new compounds derived from this structure. These compounds have been characterized and their properties, such as antimicrobial, anti-inflammatory, and anticancer activities, have been explored (Asiri, A., Khan, S. A., 2010).
Catalysis and Photophysical Properties
The structure has been utilized in Rh(III)-catalyzed dehydrogenative annulation and spirocyclization, leading to the synthesis of highly functionalized compounds with significant photophysical properties (Shinde, V. et al., 2021).
Electronic and Thermal Properties
Research includes studying the electrical conductivity, electronic absorption, and thermal properties of metal complexes involving this compound. These studies contribute to understanding the stability and reactivity of such complexes (Li, X. et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-12-16(19(25)22(20(12)2)13-8-4-3-5-9-13)21-17(23)14-10-6-7-11-15(14)18(21)24/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPCCZCGDDPWDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-isoindole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol](/img/structure/B2919981.png)
![N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2919983.png)





![(Z)-2-Cyano-N-(2-methoxyethyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2919996.png)
![N-(2-chlorophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2919997.png)
![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2919999.png)


![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(4-ethoxy-3-methoxyphenyl)methyl]propanamide](/img/structure/B2920003.png)